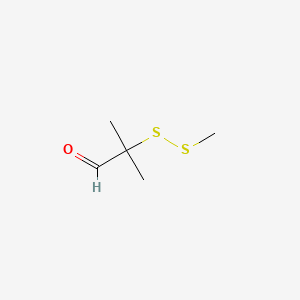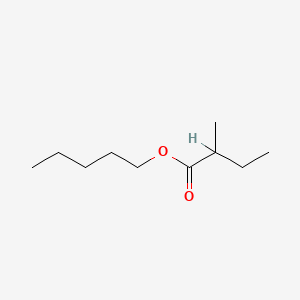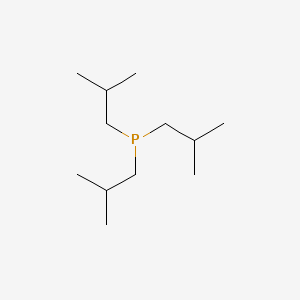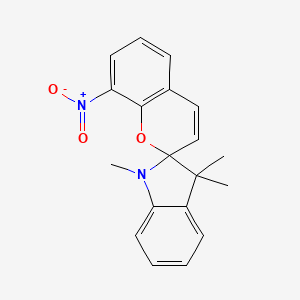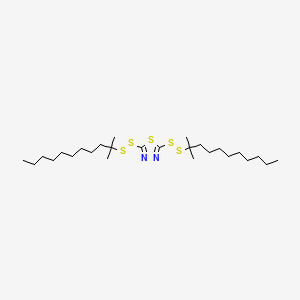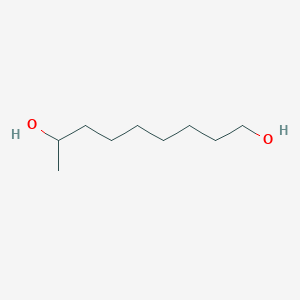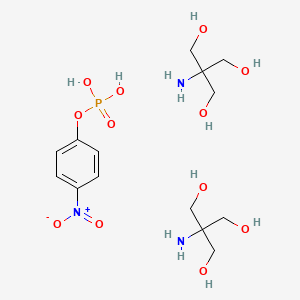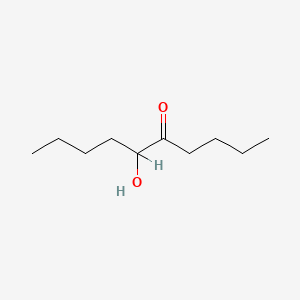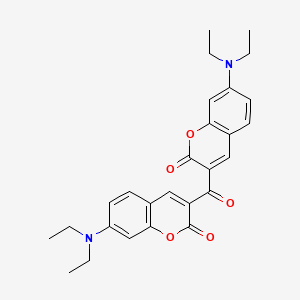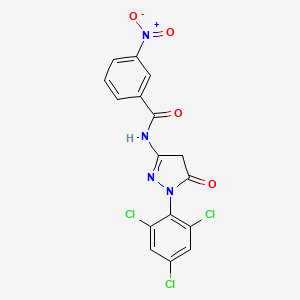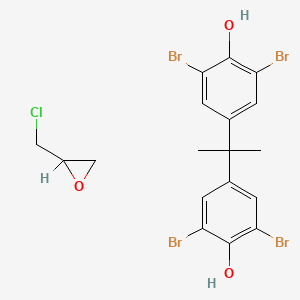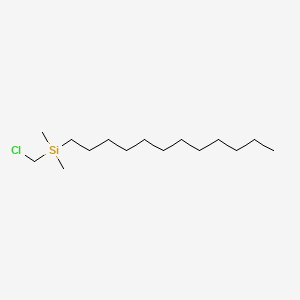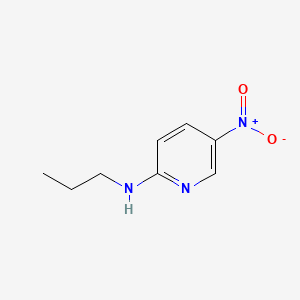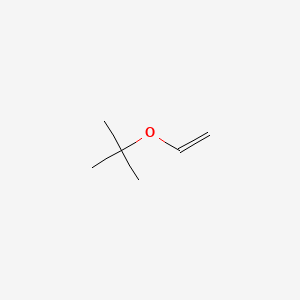
叔丁基乙烯醚
描述
Tert-Butyl Vinyl Ether (TBVE) is an organic compound with the chemical formula C4H8O. It is a colorless, low-boiling, volatile liquid that is used as a reagent in organic synthesis and as a solvent in the production of polymers, coatings, and adhesives. TBVE is also known as tert-butoxyethylene and t-butyl vinyl ether.
科学研究应用
乙烯化合物的构象偏好
- 研究概述:使用原子分子量子理论,研究乙烯醇及相关醚类化合物(包括叔丁基乙烯醚(TBVE))的构象偏好。
- 主要发现:研究表明,TBVE的反式构象偏好是由于立体效应而非不同的共振贡献。观察到氧和乙烯碳之间的轻微电荷密度共振分布,挑战了乙烯化合物的典型共振描述 (Vila & Mosquera, 2005)。
聚合特性
- 研究概述:使用特定的有机铝卤化物和添加碱,分析TBVE的阳离子活性聚合。
- 主要发现:研究发现,为了成功地进行TBVE的活性聚合,关键是结合更强的碱、较弱的路易斯酸活化剂和低温。这导致了具有窄分布的高分子量聚(TBVE) (Aoshima, Shachi & Kobayashi, 1994)。
与自由基的反应
- 研究概述:研究TBVE与不同自由基的反应。
- 主要发现:TBVE对2-氰基-2-丙基自由基的反应性较低,但对苯甲酰氧自由基的反应性较高。这表明在基于自由基的反应中存在选择性的反应模式 (Bevington, Dillingham, Huckerby & Hunt, 1999)。
在亲电加成反应中的应用
- 研究概述:研究TBVE在逐步亲电加成反应中的应用。
- 主要发现:TBVE与各种试剂反应形成新化合物,突显了其在复杂有机合成过程中的实用性 (Koikov et al., 2000)。
同构聚合
- 研究概述:使用异质催化剂研究TBVE的同构聚合。
- 主要发现:使用特定催化剂制备了高分子量和高度同构的聚(TBVE),展示了TBVE在创建立构规则聚合物方面的潜力 (Ohgi & Sato, 2002)。
聚合物化学中的立体位阻
- 研究概述:分析TBVE的阳离子聚合的立体位阻。
- 主要发现:观察到聚合物的微观构型性质的变化,受到对离子大小和聚合介质极性的影响。这项研究提供了影响聚合TBVE的结构组成的因素的见解 (Kunitake & Takarabe, 1981)。
气相结构
- 研究概述:研究TBVE的气相结构和构象性质。
- 主要发现:研究详细描述了TBVE在气相中的单一构象特性及其略微非平面的反式结构,有助于理解其在不同状态下的物理和化学行为 (Leibold & Oberhammer, 1998)。
属性
IUPAC Name |
2-ethenoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-7-6(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYJSURPYAAOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25655-00-9 | |
| Record name | Propane, 2-(ethenyloxy)-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061290 | |
| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl vinyl ether | |
CAS RN |
926-02-3 | |
| Record name | 2-(Ethenyloxy)-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

